

An In-depth Technical Guide to 4-Nitrophenylhydrazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitrophenylhydrazine**

Cat. No.: **B089600**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Nitrophenylhydrazine**, a versatile reagent with significant applications in organic synthesis and analytical chemistry. This document details its key characteristics, provides robust experimental protocols for its synthesis and primary reactions, and illustrates important chemical pathways and workflows. The information is curated to support researchers and professionals in the fields of chemistry and drug development in leveraging this compound for their work.

Core Properties of 4-Nitrophenylhydrazine

4-Nitrophenylhydrazine is a C-nitro compound and a member of the phenylhydrazine class.^[1] It presents as orange-red leaflets or needles, often wetted with water for stability, as the dry state can be explosive and sensitive to friction.^{[1][2][3]} It is a crucial reagent for the derivatization of ketones and aliphatic aldehydes.^{[1][2][3]}

Physical and Chemical Data

A summary of the key physical and chemical properties of **4-Nitrophenylhydrazine** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[1][3][4][5][6][7]
Molecular Weight	153.14 g/mol	[1][3][4][5]
Appearance	Orange-red leaflets or needles	[1][2][3]
Melting Point	156 °C (decomposes)	[3][6][8]
Boiling Point	344 °C at 760 mmHg (estimated)	[9]
Solubility	Soluble in hot water, DMSO, and Methanol.[4][9][10] Soluble in hot benzene, alcohol, chloroform, and ethyl acetate.[11]	
pKa	3.81 ± 0.20 (Predicted)	[8][9]
Density	1.419 g/cm ³	[9]
CAS Number	100-16-3	[1][4][5][6][7][8]
Vapor Pressure	0.000946 mmHg	[1]
Flash Point	161.8 °C	[9]

Experimental Protocols

Detailed methodologies for the synthesis of **4-Nitrophenylhydrazine** and its utilization in key chemical transformations are provided below.

Synthesis of 4-Nitrophenylhydrazine Hydrochloride

This protocol outlines the synthesis of **4-Nitrophenylhydrazine** hydrochloride from 4-nitroaniline.

Materials:

- 4-Nitroaniline

- Concentrated Hydrochloric Acid
- Sodium Nitrite
- Stannous Chloride (SnCl_2)
- Deionized Water
- Ice

Procedure:

- Dissolve 1.47 g (10.6 mmol) of 4-nitroaniline in 2 mL of concentrated hydrochloric acid.[1]
- Cool the solution to 0°C in an ice bath.[1]
- Prepare a solution of 717 mg (10.4 mmol) of sodium nitrite in 4 mL of ice-cooled water.[1]
- Add the sodium nitrite solution dropwise to the 4-nitroaniline solution while maintaining the temperature at 0°C and stirring continuously for 1 hour.[1]
- Prepare a pre-cooled solution of 4.7 g (20.8 mmol) of stannous chloride in 2 mL of concentrated hydrochloric acid.[1]
- Slowly add the stannous chloride solution to the diazonium salt mixture.[1]
- Continue stirring the reaction mixture at 0°C for 2 hours.[1]
- A yellow-orange precipitate will form. Collect the precipitate by vacuum filtration.
- Wash the precipitate thoroughly with ice-cold water until the filtrate is neutral ($\text{pH} \approx 7$).[1]
- Dry the collected **4-nitrophenylhydrazine** hydrochloride overnight under vacuum.[1]

Formation of 4-Nitrophenylhydrazone from an Aldehyde

This protocol describes the reaction of **4-Nitrophenylhydrazine** with an aldehyde to form a 4-nitrophenylhydrazone, a common method for the identification and characterization of carbonyl compounds.

Materials:

- Aldehyde (e.g., ethanal)
- **4-Nitrophenylhydrazine**
- Ethanol
- Deionized Water

Procedure:

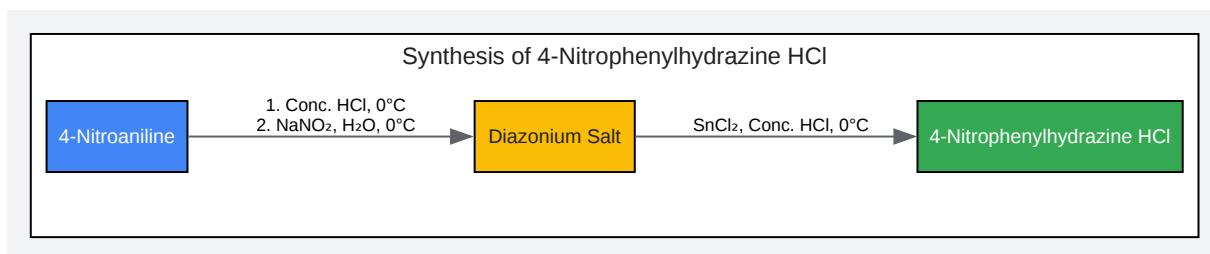
- Dissolve 1 equivalent of the aldehyde in 20 mL of ethanol.
- Add 1 equivalent of **4-Nitrophenylhydrazine** to the solution and shake to mix.
- Warm the reaction mixture on a water bath at 50°C for 20 minutes with stirring.
- Cool the mixture in a refrigerator for 3 hours to facilitate crystallization.
- Filter the resulting crystals, wash with cold water, and dry.

Fischer Indole Synthesis

This protocol outlines the synthesis of an indole derivative using **4-Nitrophenylhydrazine** and a ketone, following the Fischer indole synthesis methodology.

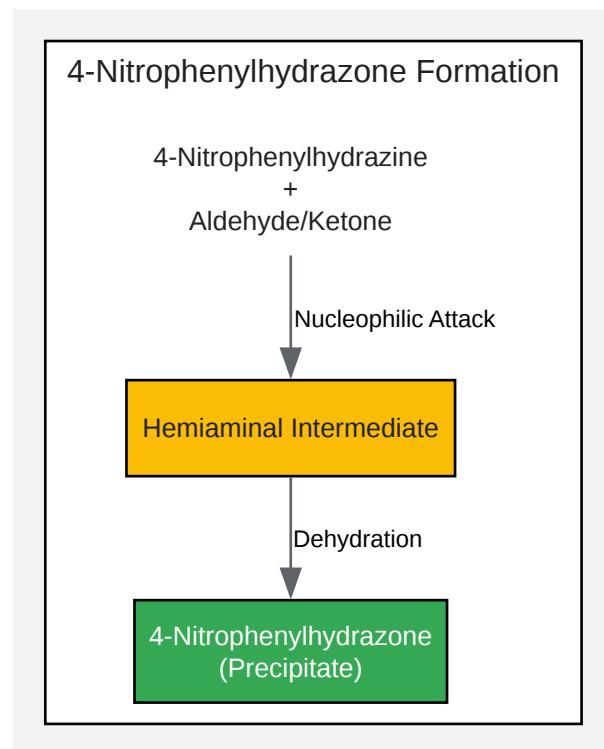
Materials:

- **4-Nitrophenylhydrazine**
- Ketone (e.g., 2-methylcyclohexanone)
- Glacial Acetic Acid
- 1 M Sodium Hydroxide (NaOH) solution
- Dichloromethane (CDCl_3)

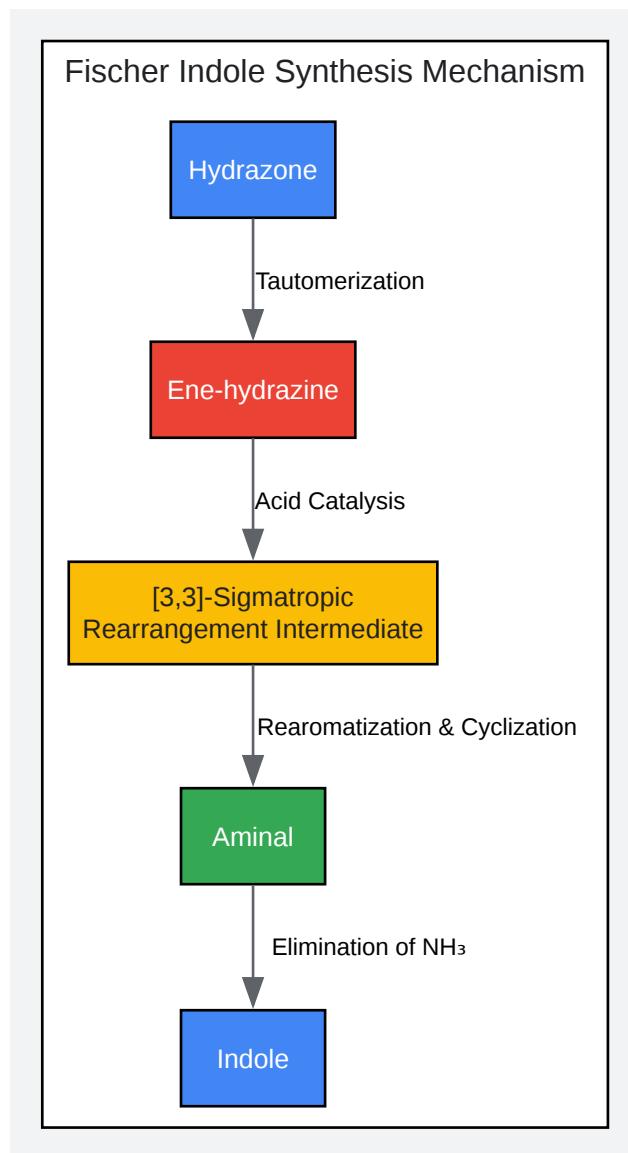

- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, combine 0.29 g (1.89 mmol) of **4-nitrophenylhydrazine**, 0.21 g (1.89 mmol) of 2-methylcyclohexanone, and 3 g (0.05 mol) of glacial acetic acid.[2]
- Reflux the mixture with stirring for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the mixture with 1 M NaOH solution.[2]
- Dilute with 100 mL of water and extract the product with dichloromethane (3 x 100 mL).[2]
- Combine the organic layers and dry over anhydrous sodium sulfate.[2]
- Remove the solvent by rotary evaporation to obtain the crude indole product.[2]


Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and reaction mechanisms central to the chemistry of **4-Nitrophenylhydrazine**.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Nitrophenylhydrazine** Hydrochloride.

[Click to download full resolution via product page](#)

Caption: Mechanism of 4-Nitrophenylhydrazone formation.

[Click to download full resolution via product page](#)

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [guidechem.com]
- 5. chegg.com [chegg.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Brady's test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nitrophenylhydrazine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089600#physical-and-chemical-properties-of-4-nitrophenylhydrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com